molecular formula C21H24N4OS B12001944 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12001944
M. Wt: 380.5 g/mol
InChI Key: ONMNLXSARRAYGC-HYARGMPZSA-N
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Description

5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Substitution with Tert-butylphenyl Group: The triazole ring is then substituted with a tert-butylphenyl group using a suitable electrophilic aromatic substitution reaction.

    Introduction of the Ethoxyphenylmethylideneamino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring and the substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Lacks the tert-butyl group, which may affect its steric properties and reactivity.

    5-(4-Methylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide: Contains a methyl group instead of a tert-butyl group, leading to different electronic and steric effects.

Uniqueness

The presence of the tert-butyl group in 5-(4-Tert-butylphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide imparts unique steric and electronic properties, potentially enhancing its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H24N4OS/c1-5-26-18-9-7-6-8-16(18)14-22-25-19(23-24-20(25)27)15-10-12-17(13-11-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,24,27)/b22-14+

InChI Key

ONMNLXSARRAYGC-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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